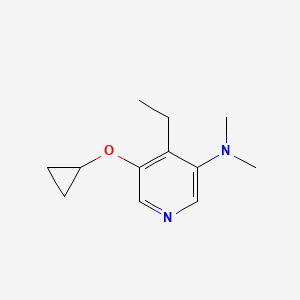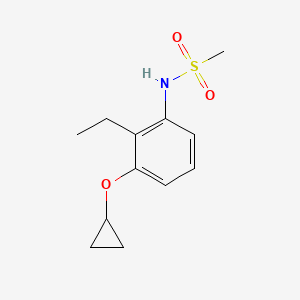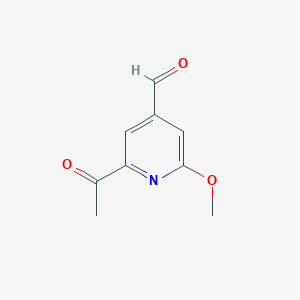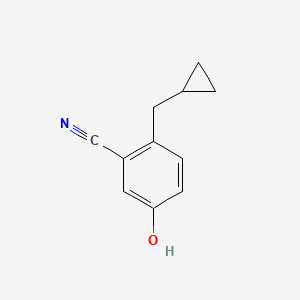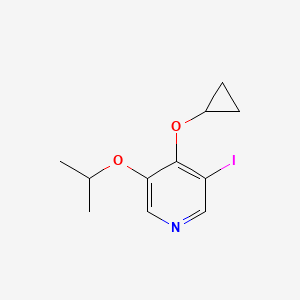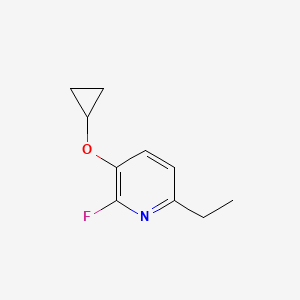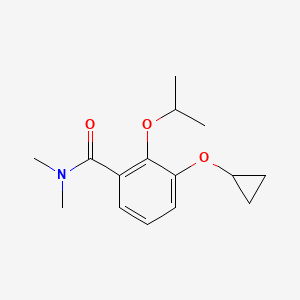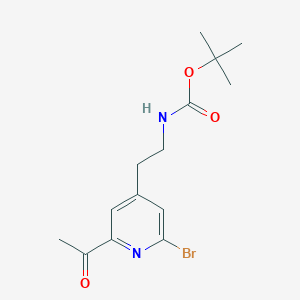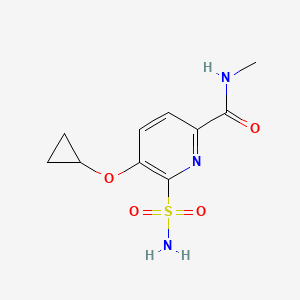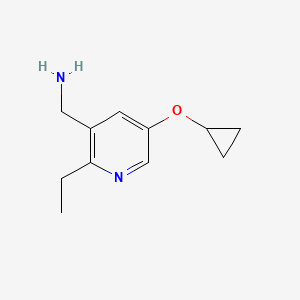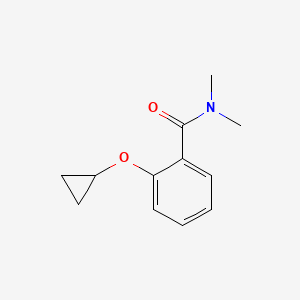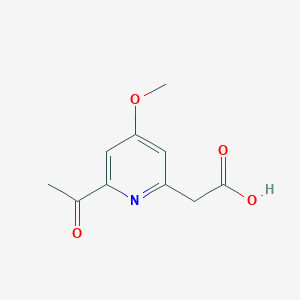
(6-Acetyl-4-methoxypyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Acetyl-4-methoxypyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with acetyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetyl-4-methoxypyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the acetylation of 4-methoxypyridine followed by a series of reactions to introduce the acetic acid moiety. The reaction conditions often involve the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(6-Acetyl-4-methoxypyridin-2-YL)acetic acid can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(6-Acetyl-4-methoxypyridin-2-YL)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-Acetyl-4-methoxypyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The acetyl and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological pathways. For instance, the compound may inhibit certain enzymes by forming stable complexes, leading to altered metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 4-methoxypyridine and 2-acetylpyridine share structural similarities.
Acetic acid derivatives: Compounds such as indole-3-acetic acid and phenylacetic acid have similar functional groups
Uniqueness
(6-Acetyl-4-methoxypyridin-2-YL)acetic acid is unique due to the specific positioning of its functional groups on the pyridine ring, which can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(6-acetyl-4-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(12)9-5-8(15-2)3-7(11-9)4-10(13)14/h3,5H,4H2,1-2H3,(H,13,14) |
InChI Key |
MFXHMBSOZULREC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



